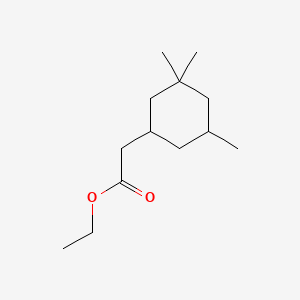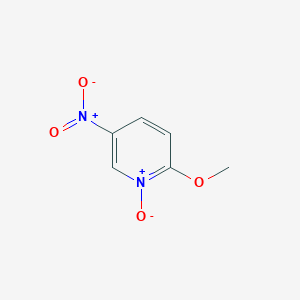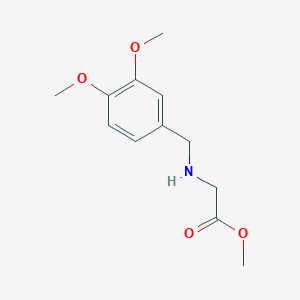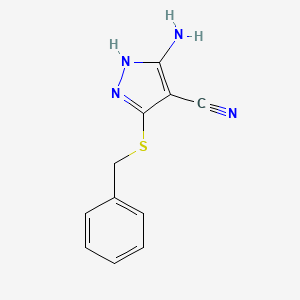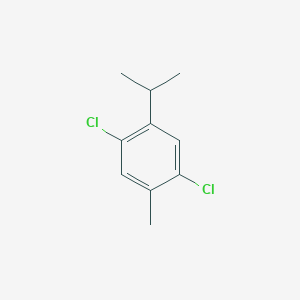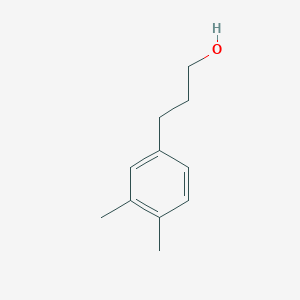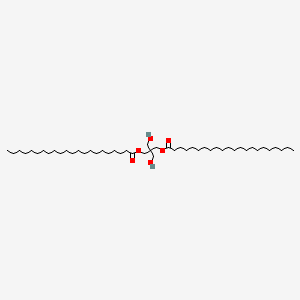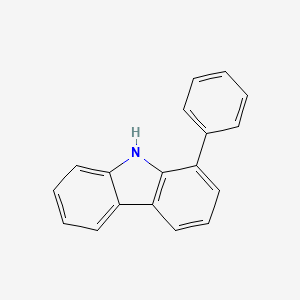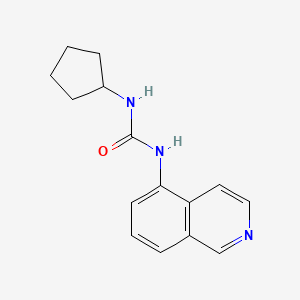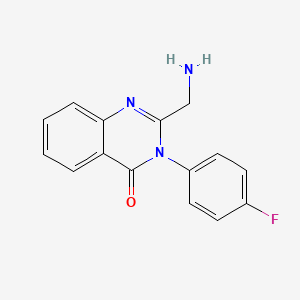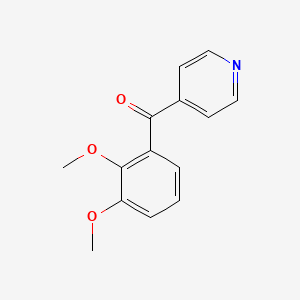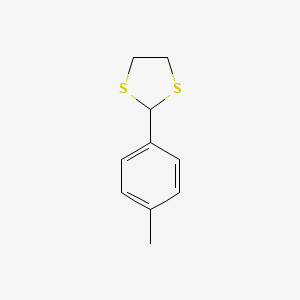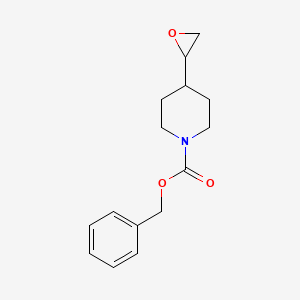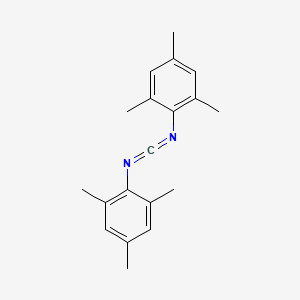![molecular formula C14H11N3O2S B8779069 N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B8779069.png)
N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzenesulfonohydrazide moiety linked to a 4-cyanophenyl group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Benzenesulfonohydrazide+4-Cyanobenzaldehyde→N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- N’-[(4-nitrophenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
属性
分子式 |
C14H11N3O2S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
N-[(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H |
InChI 键 |
FWANZNVPCBFZLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
